Cas no 83621-01-6 (6-Methoxypyridine-2-carbonitrile)

6-Methoxypyridine-2-carbonitrile structure
83621-01-6 structure
Nombre del producto:6-Methoxypyridine-2-carbonitrile
Número CAS:83621-01-6
MF:C7H6N2O
Megavatios:134.13534116745
MDL:MFCD08062856
CID:709073
PubChem ID:329761463

6-Methoxypyridine-2-carbonitrile Propiedades químicas y físicas

Nombre e identificación

    • 6-Methoxypyridine-2-carbonitrile
    • (6-methoxypyridin-2-yl)methanamine
    • 2-PYRIDINECARBONITRILE,6-METHOXY-
    • 6-methoxypicolinonitrile
    • 2-Cyano-6-methoxypyridine
    • 2-Pyridinecarbonitrile,6-methoxy
    • 6-cyano-2-methoxypyridine
    • 6-methoxy-2-pyridinecarbonitrile
    • 6-methoxy-pyridine-2-carbonitrile
    • 6-Methoxy-2-pyridinecarbonitrile (ACI)
    • Picolinonitrile, 6-methoxy- (6CI)
    • SCHEMBL874972
    • Y10372
    • AKOS006283242
    • SY015147
    • 83621-01-6
    • 6-Methoxy-2-pyridinecarbonitrile, 97%
    • DS-11184
    • DTXSID90515471
    • 2-Pyridinecarbonitrile, 6-methoxy-
    • DB-082192
    • LTSUUWWSGRKYFO-UHFFFAOYSA-N
    • J-518867
    • A840613
    • CS-0030452
    • MFCD08062856
    • MDL: MFCD08062856
    • Renchi: 1S/C7H6N2O/c1-10-7-4-2-3-6(5-8)9-7/h2-4H,1H3
    • Clave inchi: LTSUUWWSGRKYFO-UHFFFAOYSA-N
    • Sonrisas: N#CC1C=CC=C(OC)N=1

Atributos calculados

  • Calidad precisa: 134.04800
  • Masa isotópica única: 134.048012819g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 10
  • Cuenta de enlace giratorio: 1
  • Complejidad: 149
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 45.9Ų
  • Xlogp3: 1.2

Propiedades experimentales

  • Denso: 1.162
  • Punto de fusión: 62-67 °C
  • Punto de ebullición: 230.517°C at 760 mmHg
  • Punto de inflamación: 93.214°C
  • índice de refracción: 1.527
  • PSA: 45.91000
  • Logp: 0.96188

6-Methoxypyridine-2-carbonitrile Información de Seguridad

6-Methoxypyridine-2-carbonitrile Datos Aduaneros

  • Código HS:2933399090
  • Datos Aduaneros:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

6-Methoxypyridine-2-carbonitrile PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1067443-250mg
6-Methoxypyridine-2-carbonitrile
83621-01-6 97%
250mg
¥37.00 2024-07-28
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M845241-5g
6-Methoxypyridine-2-carbonitrile
83621-01-6 98%
5g
¥1,287.00 2022-09-01
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M845241-250mg
6-Methoxypyridine-2-carbonitrile
83621-01-6 98%
250mg
¥115.00 2022-09-01
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
692085-5G
6-Methoxypyridine-2-carbonitrile
83621-01-6 97%
5G
2511.04 2021-05-17
Chemenu
CM120669-5g
6-Methoxy-2-pyridinecarbonitrile
83621-01-6 98%
5g
$171 2021-08-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-AX333-5g
6-Methoxypyridine-2-carbonitrile
83621-01-6 98%
5g
1715.0CNY 2021-08-03
Apollo Scientific
OR901728-5g
6-Methoxypyridine-2-carbonitrile
83621-01-6 97%
5g
£73.00 2025-02-20
Chemenu
CM120669-10g
6-Methoxy-2-pyridinecarbonitrile
83621-01-6 98%
10g
$*** 2023-05-29
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1067443-1g
6-Methoxypyridine-2-carbonitrile
83621-01-6 97%
1g
¥177.00 2024-07-28
Fluorochem
219979-250mg
6-Methoxypyridine-2-carbonitrile
83621-01-6 95%
250mg
£16.00 2022-03-01

6-Methoxypyridine-2-carbonitrile Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Catalysts: Triphenylphosphine (polymer bound) ,  Palladium diacetate Solvents: Dimethylformamide ;  2 h
1.2 30 min, 140 °C; 140 °C → rt
Referencia
Application of polymer-supported triphenyl phosphine in the palladium-catalyzed cyanation reaction under microwave conditions
Srivastava, Rajiv R.; et al, Tetrahedron Letters, 2004, 45(48), 8895-8897

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Triethylamine ,  Trimethylsilyl cyanide Solvents: Acetonitrile
Referencia
Site-selectivity in the cyanation of 3-substituted pyridine 1-oxides with trimethylsilanecarbonitrile
Sakamoto, Takao; et al, Chemical & Pharmaceutical Bulletin, 1985, 33(2), 565-71

Synthetic Routes 3

Condiciones de reacción
1.1 Solvents: Methanol
2.1 Solvents: Dimethylformamide
2.2 Reagents: Hydrochloric acid ,  Iron chloride (FeCl3) Solvents: Water
Referencia
Cascade radical synthesis of heteroarenes via iminyl radicals
Bowman, W. Russell; et al, Journal of the Chemical Society, 2002, (1), 58-68

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Ammonium acetate ,  Iodobenzene diacetate Solvents: 1,2-Dichloroethane ;  1 h, rt → 40 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referencia
Metal-Free, Oxidative Condensation of Heteroaryl- and Aryl Carbaldehydes towards Functionalized Carbonitriles
Agyei, Eric A.; et al, ChemistrySelect, 2023, 8(23),

Synthetic Routes 5

Condiciones de reacción
1.1 Solvents: Dimethylformamide
1.2 Reagents: Hydrochloric acid ,  Iron chloride (FeCl3) Solvents: Water
Referencia
Cascade radical synthesis of heteroarenes via iminyl radicals
Bowman, W. Russell; et al, Journal of the Chemical Society, 2002, (1), 58-68

Synthetic Routes 6

Condiciones de reacción
1.1 Catalysts: Dipiperidinomethane ,  Palladium diacetate ,  1,5-Bis(diphenylphosphino)pentane Solvents: Toluene ;  16 h, 160 °C
Referencia
Progress in the palladium-catalyzed cyanation of aryl chlorides
Sundermeier, Mark; et al, Chemistry - A European Journal, 2003, 9(8), 1828-1836

Synthetic Routes 7

Condiciones de reacción
Referencia
Substitution of cyano group by hydroxyalkyl group and of ring hydrogen by alkoxy group in UV irradiation of 2-pyridinecarbonitrile in alcohols
Sugimori, Akira; et al, Bulletin of the Chemical Society of Japan, 1982, 55(9), 2906-10

Synthetic Routes 8

Condiciones de reacción
1.1 Catalysts: [2′-(Amino-κN)[1,1′-biphenyl]-2-yl-κC][bis(1,1-dimethylethyl)[2′,4′,6′-tris(1-me… Solvents: Tetrahydrofuran ,  Water ;  18 h, 40 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  5 min, rt
Referencia
Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media
Cohen, Daniel T.; et al, Organic Letters, 2015, 17(2), 202-205

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: Triethylamine ,  4-Nitro-1-[(trifluoromethyl)sulfonyl]-1H-imidazole Solvents: Acetonitrile ;  10 min, rt
Referencia
A convenient reagent for the conversion of aldoximes into nitriles and isonitriles
Zhang, Wei; et al, Chemical Communications (Cambridge, 2020, 56(46), 6221-6224

6-Methoxypyridine-2-carbonitrile Raw materials

6-Methoxypyridine-2-carbonitrile Preparation Products

6-Methoxypyridine-2-carbonitrile Literatura relevante

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:83621-01-6)6-Methoxypyridine-2-carbonitrile
A840612
Pureza:99%/99%
Cantidad:25.0g/50.0g
Precio ($):217.0/423.0